N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide
Description
N-Ethyl-4-methoxy-3-nitro-N-phenylbenzamide is a benzamide derivative characterized by its unique substitution pattern: a methoxy group at the 4-position, a nitro group at the 3-position of the benzene ring, and an N-ethyl-N-phenylamide moiety.
Properties
IUPAC Name |
N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-17(13-7-5-4-6-8-13)16(19)12-9-10-15(22-2)14(11-12)18(20)21/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJONXABUHJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide typically involves the nitration of N-ethyl-4-methoxy-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: N-ethyl-4-methoxy-3-amino-N-phenylbenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and N-ethyl-N-phenylamine.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications in medicinal chemistry include:
- Antiviral Activity : Research has shown that derivatives of phenylbenzamide compounds exhibit antiviral properties against viruses such as Enterovirus 71 (EV71), which causes hand, foot, and mouth disease. Studies suggest that modifications in the structure can enhance potency against viral targets .
| Compound Name | IC50 (μM) | TC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 - 12 | 620 | 108.77 |
| N-(2-(4-Boc-piperazin-1-yl)phenyl)benzamide | 0.413 | 124 | 300 |
Note: TBD indicates that specific data for the compound is yet to be determined.
The compound has been evaluated for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, warranting further investigation into its mechanism of action.
- Cancer Research : Its structural characteristics suggest possible applications in developing anticancer agents, particularly through targeting specific cellular pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in antiviral research:
- A series of phenylbenzamide derivatives were synthesized and tested against EV71, revealing structure-activity relationships that suggest modifications could enhance antiviral potency .
- Another study focused on optimizing the pharmacokinetic properties of related compounds, identifying key structural elements that influence bioavailability and efficacy .
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Solubility: Methoxy and ethoxy groups (e.g., in ) improve solubility in polar solvents, whereas nitro and chloro substituents may reduce solubility in nonpolar media.
- Steric Effects: The N-ethyl-N-phenyl group in the target compound introduces steric bulk, which could hinder crystallization or intermolecular interactions compared to mono-substituted analogs like N-(4-chlorophenyl) derivatives .
Physical and Spectroscopic Properties
Insights :
Biological Activity
N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide is a compound that has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a methoxy group attached to a phenyl ring, which is significant for its biological interactions. The presence of these functional groups contributes to the compound's reactivity and biological efficacy.
The mechanism of action for this compound involves several pathways:
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition or disruption of cellular processes.
- Enzyme Interaction : The compound is known to interact with specific enzymes, modulating their activity through hydrogen bonding and redox reactions, which can affect various biological pathways .
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit broad-spectrum antiviral effects. These effects are primarily attributed to the increase in intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives
Anti-inflammatory and Analgesic Effects
This compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest it may act as an anti-inflammatory and analgesic agent, potentially useful in treating conditions characterized by inflammation .
Case Studies
- Hepatitis B Virus (HBV) : A study evaluated the anti-HBV activity of N-substituted benzamide derivatives, finding that compounds similar to this compound effectively inhibited HBV replication in vitro and in vivo models .
- Enterovirus 71 (EV71) : Another investigation into the antiviral properties revealed that certain derivatives demonstrated significant activity against EV71 strains, with low IC50 values indicating potent antiviral effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide, and how can reaction conditions be optimized?
- Methodology :
- Start with a nucleophilic acyl substitution reaction between 4-methoxy-3-nitrobenzoic acid derivatives (e.g., acyl chloride) and N-ethylaniline. Use dichloromethane (DCM) or acetonitrile as solvents under inert atmospheres.
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and reaction time (monitor via TLC). Catalyze with bases like sodium carbonate ().
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC or NMR ().
- Key Considerations : Hazard analysis for nitro groups (explosive potential) and mutagenicity screening (Ames II testing) are critical .
Q. How should researchers characterize the purity and structural integrity of This compound?
- Methodology :
- NMR : Analyze - and -NMR spectra for methoxy (-OCH), nitro (-NO), and amide (-CONR) functional groups. Compare peak integrations to expected proton counts ().
- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, use SHELXL for refinement ( ).
Q. What safety protocols are essential when handling This compound?
- Methodology :
- Conduct a risk assessment per Prudent Practices in the Laboratory (Chapter 4). Prioritize fume hood use, nitrile gloves, and explosion-proof equipment due to nitro group instability ().
- Screen for mutagenicity using Ames II testing (). Dispose of waste via halogen-specific protocols (e.g., neutralization for nitro compounds) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disordered nitro groups) be resolved for This compound?
- Methodology :
- Use SHELXL ( ) to refine disorder models. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters.
- Validate hydrogen-bonding networks with ORTEP-3 ( ) and graph set analysis (). Cross-reference with IR spectroscopy to confirm nitro group geometry .
Q. What mechanistic insights explain unexpected side products (e.g., de-ethylation or nitro reduction) during synthesis?
- Methodology :
- Kinetic Studies : Vary reaction temperature and time to trap intermediates (e.g., nitroso derivatives). Use LC-MS for real-time monitoring.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map energy barriers for nitro reduction pathways. Compare to analogous HERON reactions ().
- Isotopic Labeling : Introduce -labeled nitro groups to track reduction products via NMR .
Q. How do electronic effects of the nitro and methoxy groups influence hydrogen-bonding patterns in the solid state?
- Methodology :
- Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.
- Compare experimental (X-ray) vs. theoretical (Mercury CSP) packing motifs. The nitro group’s electron-withdrawing effect may reduce π-π stacking, while methoxy groups enhance C–H···O bonds ( ).
Q. How can conflicting solubility data (e.g., polar vs. nonpolar solvents) be reconciled for formulation studies?
- Methodology :
- Conduct Hansen Solubility Parameter (HSP) analysis. Test solubility in DMSO, THF, and chloroform.
- Use molecular dynamics simulations (GROMACS) to model solvent interactions. The nitro group’s polarity may dominate in polar solvents, while the ethylphenyl moiety drives nonpolar solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the amide moiety?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
